(2-Methylpentyl)hydrazine

Description

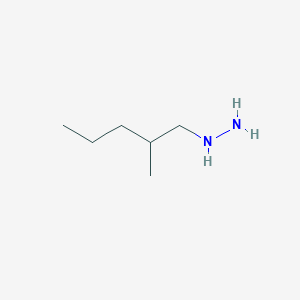

Structure

3D Structure

Properties

Molecular Formula |

C6H16N2 |

|---|---|

Molecular Weight |

116.20 g/mol |

IUPAC Name |

2-methylpentylhydrazine |

InChI |

InChI=1S/C6H16N2/c1-3-4-6(2)5-8-7/h6,8H,3-5,7H2,1-2H3 |

InChI Key |

QAAYYKJZYFIYES-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CNN |

Origin of Product |

United States |

Chemical Reactivity and Transformations Involving 2 Methylpentyl Hydrazine and Its Derivatives

Condensation Reactions with Carbonyl Functionalities

Alkylhydrazines, such as (2-methylpentyl)hydrazine, readily react with carbonyl compounds—specifically aldehydes and ketones—in condensation reactions. These reactions are fundamental in organic synthesis and lead to the formation of new carbon-nitrogen double bonds.

Formation of Hydrazones and Azines

The primary reaction between a monosubstituted hydrazine (B178648) like this compound and a carbonyl compound (aldehyde or ketone) yields a hydrazone. wikipedia.orgquora.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. chemicalbook.comwikipedia.org The resulting (2-methylpentyl)hydrazone is a stable compound characterized by a C=N-NH-R structure.

The general reaction is as follows: R'R''C=O + H₂N-NH-CH₂CH(CH₃)CH₂CH₂CH₃ → R'R''C=N-NH-CH₂CH(CH₃)CH₂CH₂CH₃ + H₂O

Under certain conditions, particularly when reacting a hydrazone derived from hydrazine itself (R₂C=N-NH₂) with a second equivalent of a carbonyl compound, an azine can be formed. wikipedia.orgchemistryviews.org Azines are compounds containing a C=N-N=C functional group. chemistryviews.orgrsc.org Symmetrical azines are typically synthesized through the condensation of hydrazine with two equivalents of an aldehyde or ketone. researchgate.net

| Hydrazine Derivative | Carbonyl Reactant | Product Type | Typical Conditions |

|---|---|---|---|

| This compound (predicted) | Benzaldehyde | Hydrazone | Acid catalyst (e.g., acetic acid), Ethanol (B145695), Reflux nih.gov |

| This compound (predicted) | Cyclohexanone | Hydrazone | Methanol (B129727) or Ethanol, Room Temperature to Reflux quora.com |

| Hydrazine Hydrate (B1144303) | 2 eq. Acetone | Azine | Ethanol, Reflux, optional acid catalyst researchgate.netgoogle.com |

Mechanistic Aspects and Stereochemical Control in Condensation Processes

The mechanism for hydrazone formation is a nucleophilic addition-elimination reaction. chemicalbook.comwikipedia.org The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic hydrazine. researchgate.net The initial nucleophilic addition of the hydrazine's terminal amino group to the carbonyl carbon forms a tetrahedral intermediate known as a carbinolamine. This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the C=N double bond of the hydrazone. wikipedia.org

The rate of reaction is pH-dependent. At very low pH, the hydrazine itself becomes fully protonated and is no longer nucleophilic. At neutral or high pH, the carbonyl group is not sufficiently activated for the attack by the hydrazine. Therefore, the reaction is often carried out under mildly acidic conditions (pH 4-5) to achieve an optimal balance. nih.gov

Due to the C=N double bond, the resulting hydrazones can exist as E/Z stereoisomers. The steric bulk of the substituents on both the carbon and nitrogen atoms influences which isomer is favored. For a hydrazone derived from this compound, the bulky 2-methylpentyl group will play a significant role in the stereochemical outcome. Generally, the isomer that minimizes steric hindrance between the largest groups is thermodynamically preferred. Conformational isomers (E/Z) around the amide C-N bond can also exist in solution for certain hydrazone derivatives. researchgate.net

Applications as Catalytic Reagents and Synthetic Building Blocks

Hydrazines and their derivatives, like hydrazones, are not only stable products but also versatile intermediates in organic synthesis. They serve as key building blocks for constructing more complex molecular architectures, particularly heterocyclic rings.

Precursors in Heterocyclic Compound Synthesis

The bifunctional nature of hydrazines, possessing two adjacent nitrogen atoms, makes them ideal precursors for the synthesis of nitrogen-containing heterocycles. nih.gov

Synthesis of Pyrazoles and Pyrazolines

The most common method for synthesizing pyrazole (B372694) rings involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govyoutube.combeilstein-journals.org In this reaction, a substituted hydrazine like this compound would act as the dinucleophile, reacting with the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed. nih.govmdpi.com

Pyrazolines (or dihydropyrazoles) are typically synthesized via the reaction of a hydrazine with an α,β-unsaturated aldehyde or ketone (a chalcone, for instance). nih.govresearchgate.netrevistabionatura.org The reaction is believed to proceed via a Michael addition of the hydrazine to the double bond, followed by intramolecular cyclization and dehydration. researchgate.net The resulting pyrazolines can often be oxidized to the corresponding pyrazoles. nih.govmdpi.com

| Hydrazine Derivative | Reactant | Product Heterocycle | Typical Conditions |

|---|---|---|---|

| Alkylhydrazine (e.g., predicted for this compound) | Acetylacetone (a 1,3-diketone) | Pyrazole | Ethanol, Reflux nih.gov |

| Alkylhydrazine (e.g., predicted for this compound) | Chalcone (an α,β-unsaturated ketone) | Pyrazoline | Acetic acid, Methanol, Reflux revistabionatura.org |

| Acylhydrazide derivative | Phosphorus oxychloride (POCl₃) | 1,3,4-Oxadiazole (B1194373) | Reflux nih.govnih.gov |

Formation of Oxadiazole and Diazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocycles that can be synthesized from hydrazine derivatives. A common route involves the cyclodehydration of diacylhydrazines. nih.gov An acylhydrazide, which can be prepared from this compound, is first acylated to form a diacylhydrazine intermediate. This intermediate is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid to induce cyclization and form the 1,3,4-oxadiazole ring. nih.govnih.govorganic-chemistry.org Alternatively, hydrazones can undergo oxidative cyclization to yield oxadiazole derivatives. organic-chemistry.orgijsr.net

Diazoles, which are five-membered rings with two nitrogen atoms, is a broad category that includes pyrazoles (1,2-diazoles). researchgate.net The term can also refer to other isomers like imidazole (B134444) (1,3-diazole). The synthesis of pyrazoles from hydrazines is a primary example of diazole formation. researchgate.net The specific synthesis of other diazole isomers would require different starting materials and reaction pathways not typically initiated directly from a simple alkylhydrazine and a carbonyl compound in the same manner as pyrazoles.

Derivatization to Thiosemicarbazides

This compound can be readily converted into its corresponding thiosemicarbazide (B42300) derivatives. Thiosemicarbazides are versatile intermediates in the synthesis of various heterocyclic compounds and possess a range of biological activities. mdpi.comnih.gov The most direct method for this derivatization is the reaction of the alkylhydrazine with an isothiocyanate (R-N=C=S).

The reaction involves the nucleophilic attack of the terminal nitrogen atom (Nβ) of this compound on the electrophilic carbon atom of the isothiocyanate. This process is typically carried out in a polar solvent like ethanol or methanol and yields 4-substituted 1-(2-methylpentyl)thiosemicarbazides. juniv.edu The substituent on the final product (at the N4 position) is determined by the R-group of the starting isothiocyanate.

General Reaction Scheme: (CH₃)₂CHCH₂CH(CH₃)NHNH₂ + R-N=C=S → (CH₃)₂CHCH₂CH(CH₃)NHNH-C(=S)NH-R

| Isothiocyanate Reactant (R-NCS) | R Group | Expected Thiosemicarbazide Product |

| Phenyl isothiocyanate | Phenyl | 1-(2-Methylpentyl)-4-phenylthiosemicarbazide |

| Methyl isothiocyanate | Methyl | 1-(2-Methylpentyl)-4-methylthiosemicarbazide |

| Allyl isothiocyanate | Allyl | 4-Allyl-1-(2-methylpentyl)thiosemicarbazide |

Role in Reductive Organic Transformations

Alkylhydrazines like this compound can participate in reductive transformations, most notably in variations of the Wolff-Kishner reduction. The classical Wolff-Kishner reduction converts a carbonyl functionality (aldehyde or ketone) into a methylene (B1212753) group (CH₂) using hydrazine and a strong base at high temperatures. wikipedia.orgorganic-chemistry.org

In this reaction, this compound would first condense with the carbonyl compound to form a (2-methylpentyl)hydrazone. Subsequent treatment with a strong base, such as potassium tert-butoxide, in a high-boiling solvent promotes the elimination of nitrogen gas and the formation of a carbanion, which is then protonated by the solvent to yield the final alkane. beilstein-journals.orgmasterorganicchemistry.com

Mechanism Steps:

Hydrazone Formation: R₂C=O + H₂NNH-R' → R₂C=NNH-R' + H₂O

Deprotonation & Tautomerization: A strong base removes the proton from the remaining N-H.

N₂ Elimination: The resulting anion collapses, releasing stable nitrogen gas and forming a carbanion.

Protonation: The carbanion is protonated by the solvent to give the final methylene product.

The use of a substituted hydrazine instead of hydrazine hydrate may require modified conditions, and the steric bulk of the 2-methylpentyl group could influence the rate of both hydrazone formation and the subsequent reduction steps. sciencemadness.org

Additionally, alkylhydrazines are key reagents in reductive alkylation processes, where a carbonyl compound is converted into a more highly substituted hydrazine. organic-chemistry.orgthieme-connect.com This one-pot method involves the formation of the hydrazone followed by its in-situ reduction using a reducing agent like α-picoline-borane to yield a new N-alkylated hydrazine. organic-chemistry.org

Intermediates in Peptide and Protein Chemical Synthesis

Substituted hydrazines are valuable tools in modern peptide and protein chemistry. They can be incorporated as C-terminal peptide hydrazides or used to construct peptide backbone analogues known as aza-peptides. researchgate.net

A peptide C-terminally derivatized with this compound forms a peptide (2-methylpentyl)hydrazide. These hydrazides are important intermediates, particularly as stable precursors for peptide thioesters, which are essential components in Native Chemical Ligation (NCL). iris-biotech.de NCL is a powerful technique for ligating two unprotected peptide fragments to synthesize large peptides and small proteins.

Furthermore, this compound can serve as a building block for aza-peptides. In aza-peptides, one or more α-carbon atoms of the peptide backbone are replaced by a nitrogen atom. researchgate.net This modification significantly alters the conformational properties of the peptide and can increase its resistance to enzymatic degradation. The structure of this compound makes it a suitable precursor for creating an aza-amino acid residue that mimics leucine (B10760876) or isoleucine. The introduction of such α-hydrazino acids can impose specific structural constraints, leading to the formation of defined secondary structures like γ- or β-turns. acs.org

Utility in Asymmetric Synthesis and Enantiomer Resolution

The (2-methylpentyl) group contains a chiral center, meaning this compound exists as a pair of enantiomers: (R)-(2-methylpentyl)hydrazine and (S)-(2-methylpentyl)hydrazine. This inherent chirality makes it a useful tool in stereoselective chemistry. The synthesis of such chiral hydrazines can be accomplished with high enantioselectivity through methods like the asymmetric hydrogenation of prochiral hydrazones using chiral transition-metal catalysts. researchgate.netacs.orgchemistryviews.orgacs.org

Asymmetric Synthesis: Enantiomerically pure chiral hydrazines can be employed as chiral auxiliaries. When attached to a substrate, the chiral hydrazine can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and recovered. They can also be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions.

Enantiomer Resolution: One of the primary applications of a chiral hydrazine is in the resolution of racemic mixtures of chiral aldehydes and ketones. wikipedia.orgpharmtech.com The process involves reacting a racemic carbonyl compound with a single enantiomer of this compound. This reaction produces a mixture of two diastereomeric hydrazones.

Resolution Process:

Derivatization: (R/S)-Ketone + (R)-Hydrazine → (R,R)-Hydrazone + (S,R)-Hydrazone

Separation: Diastereomers possess different physical properties (e.g., solubility, boiling point, chromatographic retention) and can be separated using standard laboratory techniques such as crystallization or column chromatography. nih.gov

Cleavage: Once a single diastereomer is isolated, it is hydrolyzed (typically under mild acidic conditions) to release the enantiomerically pure ketone and regenerate the chiral hydrazine, which can be reused.

This method provides an effective pathway to access enantiopure carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis.

Fundamental Chemical Mechanisms

Nucleophilic Characteristics of Hydrazine Nitrogen Atoms

This compound possesses two nitrogen atoms, each with a lone pair of electrons, making the molecule nucleophilic. However, the two nitrogen atoms are electronically and sterically distinct, resulting in different nucleophilic characteristics. acs.org

Nα (Internal Nitrogen): This nitrogen is directly bonded to the carbon of the 2-methylpentyl group. The alkyl group is electron-donating via an inductive effect, which increases the electron density on this nitrogen, thereby increasing its intrinsic basicity. However, the bulky 2-methylpentyl group creates significant steric hindrance around the Nα atom, making it less accessible to electrophiles.

Nβ (Terminal Nitrogen): This nitrogen is part of the terminal -NH₂ group. It is significantly less sterically hindered than the Nα atom and is therefore the primary site of nucleophilic attack in most reactions, such as the formation of hydrazones with carbonyl compounds. Kinetic studies on simple alkylhydrazines like methylhydrazine have shown that substitution on one nitrogen atom decreases the nucleophilicity of the adjacent nitrogen atom. researchgate.net Therefore, the Nβ of this compound is expected to be slightly less nucleophilic than the nitrogen atoms in unsubstituted hydrazine, but its greater steric accessibility makes it the more reactive center. nih.gov

This difference in reactivity allows for regioselective reactions. For instance, in reactions with aldehydes and ketones, it is the terminal Nβ that exclusively attacks the carbonyl carbon to form the C=N bond of the hydrazone.

| Nitrogen Atom | Steric Hindrance | Electronic Effect of Alkyl Group | Relative Nucleophilicity (Reactivity) |

| Nα (Internal) | High | Electron-donating (increases basicity) | Low |

| Nβ (Terminal) | Low | Electron-donating (decreases nucleophilicity) | High |

Redox Mechanisms and Electron Transfer Processes

The redox chemistry of alkylhydrazines, including this compound, is complex and can proceed through various electron transfer pathways. The oxidation of substituted hydrazines can be initiated by one-electron or two-electron transfer processes, leading to the formation of reactive intermediates.

In the case of monosubstituted alkylhydrazines, oxidation can lead to the formation of diazenes (RN=NH), which are generally unstable and can undergo further reactions. The electrochemical oxidation of methylhydrazine, for instance, has been shown to be a four-electron process, resulting in the formation of nitrogen gas and methanol. This suggests a mechanism involving the initial formation of a diazene (B1210634) intermediate, which then undergoes further oxidation and decomposition. For larger alkyl substituents like 2-methylpentyl, similar pathways are expected, although the specific intermediates and products may vary.

The mechanism of oxidation is highly dependent on the oxidant and the reaction conditions. One-electron oxidants, such as certain metal ions, can generate radical cations, which can then dimerize or undergo further oxidation. Two-electron oxidation, on the other hand, can directly lead to the formation of a diazenium (B1233697) ion or a diazene. The presence of the 2-methylpentyl group can influence the stability of these intermediates through inductive effects and steric hindrance.

Studies on the electro-oxidation of various alkylhydrazines have demonstrated that the initial step often involves a two-electron oxidation, leading to the cleavage of nitrogen-hydrogen bonds. The subsequent chemical reactions of the intermediates determine the final products.

| Alkylhydrazine Derivative | Oxidation Process | Key Intermediates | Final Products |

| Methylhydrazine | 4-electron oxidation | Methyldiazene | Nitrogen, Methanol |

| 1,2-Dimethylhydrazine | 2-electron oxidation followed by chemical reaction | Formaldehyde, Methylhydrazine | - |

| 1,1-Dimethylhydrazine | 2-electron oxidation | 1,1-Dimethyldiazene | - |

This table illustrates the general redox behavior of simple alkylhydrazines, which can serve as a model for understanding the potential pathways for this compound.

Tautomerism and Isomerism in Hydrazone and Related Systems

Hydrazones, formed from the condensation of this compound with aldehydes or ketones, exhibit a rich isomeric landscape, including tautomerism and stereoisomerism.

Tautomerism: Hydrazones can exist in equilibrium with their enehydrazine tautomers. This is analogous to the well-known keto-enol tautomerism. The equilibrium position is influenced by the structure of the carbonyl compound and the substituents on the hydrazine. Generally, the hydrazone form is more stable.

Isomerism:

E/Z Isomerism: Due to the restricted rotation around the carbon-nitrogen double bond (C=N), hydrazones can exist as E and Z stereoisomers (also referred to as syn and anti). The relative stability of these isomers is influenced by steric interactions between the substituents on the C=N bond. For a hydrazone derived from 2-methylpentanal (B94375) and this compound, the bulky 2-methylpentyl groups would likely favor the E isomer to minimize steric strain.

Conformational Isomerism: Rotation around the N-N single bond and the C-N single bond can lead to different conformers. The energies of these conformers are influenced by steric and electronic effects. Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations in acylhydrazones.

The interconversion between E and Z isomers can be achieved thermally or photochemically. The study of this isomerism is crucial for understanding the reactivity and biological activity of hydrazone derivatives.

| Type of Isomerism | Description | Factors Influencing Equilibrium |

| Tautomerism | Equilibrium between hydrazone and enehydrazine forms. | Structure of carbonyl precursor, solvent. |

| E/Z Isomerism | Stereoisomerism around the C=N double bond. | Steric bulk of substituents, solvent, temperature. |

| Conformational Isomerism | Different spatial arrangements due to rotation around single bonds (N-N, C-N). | Steric hindrance, electronic effects, hydrogen bonding. |

This table summarizes the types of isomerism observed in hydrazone systems, which are applicable to derivatives of this compound.

N-N Bond Formation Pathways in Catalysis

The synthesis of this compound itself, and other substituted hydrazines, relies on the formation of a nitrogen-nitrogen bond. Various catalytic methods have been developed to achieve this transformation efficiently and selectively.

One common strategy involves the catalytic amination of amines. For instance, palladium-catalyzed amination reactions have been successfully employed to form N-N bonds. These reactions typically involve the coupling of an amine with a hydrazine derivative or a nitrogen source.

Another approach is the reductive coupling of nitro compounds with amines. Organocatalysts, such as phosphines, have been shown to catalyze the cross-selective intermolecular N-N reductive coupling of nitroarenes and anilines in the presence of a hydrosilane. While this is demonstrated for aromatic systems, similar principles could be adapted for the synthesis of alkylhydrazines.

Enzymatic methods are also emerging as powerful tools for the synthesis of substituted hydrazines. Imine reductases can catalyze the reductive amination of carbonyl compounds with hydrazines, providing a green and selective route to N-alkylhydrazines.

The development of new catalytic systems for N-N bond formation is an active area of research, driven by the importance of hydrazines as building blocks in pharmaceuticals, agrochemicals, and materials.

| Catalytic Method | Description | Key Features |

| Palladium-Catalyzed Amination | Coupling of an amine with a hydrazine precursor. | Good functional group tolerance. |

| Reductive Coupling | Cross-coupling of a nitro compound and an amine. | Utilizes a reductant like a hydrosilane. |

| Enzymatic Reductive Hydrazination | Imine reductase-catalyzed reaction of a carbonyl with a hydrazine. | High selectivity, mild reaction conditions. |

This table outlines some of the key catalytic strategies for the formation of the N-N bond in the synthesis of hydrazine derivatives.

Advanced Analytical Methodologies for the Characterization and Detection of Hydrazines

Spectroscopic Analysis Techniques

Spectroscopic methods are widely used for the analysis of hydrazines, typically involving a chemical reaction to produce a chromophore or a species with a distinct spectral signature.

UV-Vis spectrophotometry is a common and cost-effective method for quantifying hydrazine (B178648). This technique relies on the reaction of hydrazine with a specific chromogenic reagent to form a colored product, the absorbance of which is measured at a specific wavelength. cdc.govmt.com

A frequently used reagent is p-dimethylaminobenzaldehyde. In an acidic environment, it reacts with hydrazine to form a yellow-colored azine product (a quinoid compound), which can be measured spectrophotometrically. mt.comrsc.org The intensity of the color produced is directly proportional to the hydrazine concentration. This method has been successfully applied to determine hydrazine content in various matrices, including wastewater and pharmaceutical drug substances. mt.comscholarsresearchlibrary.com The maximum absorbance for this specific derivative is typically observed around 458 nm. mt.comrsc.org Another study reported a maximum absorbance at 480 nm for a similar reaction product. researchgate.net The selection of the derivatizing agent is crucial for the sensitivity and specificity of the assay.

Table 1: Derivatization Reagents for UV-Vis Analysis of Hydrazines

| Derivatizing Agent | Resulting Product | Max. Wavelength (λmax) | Application |

|---|---|---|---|

| p-dimethylaminobenzaldehyde | Yellow Azine / Quinoid Compound | 458 nm | Wastewater, Pharmaceuticals |

| 5-Nitro-2-furaldehyde | Hydrazone | Not Specified | Polluted Water |

This table summarizes common reagents used for the colorimetric determination of hydrazine compounds.

The limits of detection (LOD) for these methods can be very low. For instance, a method using 5-nitro-2-furaldehyde for the determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine reported LODs of 5, 3, and 1.5 µg/L, respectively. researchgate.net A validated method for pharmaceutical substances reported an LOD of 0.20 µg/g and a limit of quantification (LOQ) of 0.60 µg/g. scholarsresearchlibrary.com

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as an ultrasensitive technique for detecting trace amounts of chemical species, including hydrazine. rsc.org This method amplifies the Raman signal of molecules adsorbed on or near the surface of metallic nanostructures, allowing for extremely low detection limits. researchgate.net

For SERS-based detection of hydrazine, a common strategy involves a probe-mediated reaction. A specific molecule, or "probe," is used to react with hydrazine, forming a new compound that has a strong affinity for the SERS substrate and a large Raman cross-section. nih.gov For example, one method utilizes the reaction between ortho-phthalaldehyde and hydrazine to form phthalazine. This product adsorbs onto a silver nanoparticle substrate, enabling detection with a limit of 8.5 x 10⁻¹¹ M. nih.gov

Another approach employs 4-mercaptobenzaldehyde (4-MBA) functionalized silver nanoparticles (AgNPs). The 4-MBA captures hydrazine molecules via a Schiff base reaction, which induces the aggregation of the AgNPs. This aggregation creates "hot spots" that significantly enhance the Raman signal and generates a new characteristic peak, in this case at 1529 cm⁻¹, which is used for quantification. researchgate.net This particular sensor demonstrated a linear response from 10⁻⁹ to 10⁻⁷ M and achieved an unprecedented limit of detection of 38 pM. researchgate.net

Table 2: SERS-Based Detection Methods for Hydrazine

| Probe Molecule | SERS Substrate | Principle | Limit of Detection (LOD) |

|---|---|---|---|

| ortho-phthalaldehyde | Silver Nanoparticles | Forms phthalazine with a large Raman cross-section | 8.5 x 10⁻¹¹ M |

This table highlights examples of probe-mediated SERS strategies for the ultrasensitive detection of hydrazine.

Chromatographic Separation and Detection

Chromatographic techniques are powerful tools for separating components of a mixture and providing quantitative analysis. For alkylhydrazines like (2-Methylpentyl)hydrazine, both gas and liquid chromatography are employed, often coupled with advanced detectors for high sensitivity and selectivity. researchgate.netcdc.gov

Gas chromatography is a well-established method for analyzing volatile and thermally stable compounds. However, the direct GC analysis of alkylhydrazines can be challenging due to their high polarity, chemical reactivity, and potential for strong interactions with the stationary phase, leading to poor peak shape. researchgate.netresearchgate.netiaea.org To overcome these issues, derivatization is frequently employed to convert the analytes into more volatile and less polar derivatives. researchgate.netresearchgate.net

Common derivatization reagents include acetone and pentafluorobenzaldehyde (PFB). sielc.comnih.gov Acetone serves as both a diluent and a derivatizing agent, reacting with hydrazine to form acetone azine, which has good chromatographic properties. sielc.com PFB reacts with hydrazine to form decafluorobenzaldehyde azine (DFBA), which is suitable for sensitive analysis. nih.gov

Several types of detectors can be coupled with GC for hydrazine analysis:

Flame Ionization Detector (FID): A common, robust detector that provides high sensitivity for almost all organic compounds. cdc.govsielc.comgoogle.com

Nitrogen-Phosphorus Detector (NPD): A selective detector that is highly sensitive to nitrogen-containing compounds, making it well-suited for hydrazine analysis. cdc.govgoogle.comnih.gov

Mass Spectrometry (MS): Provides unequivocal identification of the analytes based on their mass-to-charge ratio and fragmentation patterns. GC-MS offers high sensitivity and selectivity, allowing for detection of trace levels. nih.govnih.govmdpi.comresearchgate.net A GC-MS method using PFB derivatization for hydrazine in tobacco products achieved a limit of quantification of 26–53 ng/g. nih.gov Another method for water samples using ortho-phthalaldehyde derivatization reported a detection limit of 0.002 µg L⁻¹. nih.govresearchgate.net

Table 3: GC-Based Methods for Hydrazine Analysis

| Derivatization Reagent | Detector | Matrix | Limit of Quantification (LOQ) / Detection (LOD) |

|---|---|---|---|

| Acetone | FID | Pharmaceuticals | Minimal detectable concentration: 0.24 ppm |

| Pentafluorobenzaldehyde (PFB) | MS | Smokeless Tobacco | LOQ: 26.5 ng/g |

| ortho-phthalaldehyde (OPA) | MS | Drinking Water | LOD: 0.002 µg/L |

This table summarizes various GC methods, highlighting the derivatization agents, detectors, and reported performance.

High-Performance Liquid Chromatography (HPLC) is often considered a preferred technique for analyzing polar compounds like hydrazines, as it can sometimes be performed without derivatization. researchgate.net However, to enhance sensitivity and selectivity, pre-column derivatization is commonly performed, especially when using spectroscopic detectors like UV-Vis or fluorescence detectors. researchgate.net

For spectroscopic detection, hydrazine is derivatized to form a hydrazone with a strong chromophore or fluorophore. For instance, benzaldehyde can be used as a derivatizing agent, allowing for the detection of the resulting hydrazone by a UV detector at 313 nm. nih.gov A method developed for sludge samples using this approach achieved a detection limit of 0.02 µg/mL. nih.gov A novel isotope-coded derivatization (ICD) method using 4-(N-methylphenanthroimidazolyl)-benzaldehyde coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) achieved detection limits as low as 0.008-0.033 μg/L for five different alkylhydrazines. nih.gov

Electrochemical detection (ED) is another highly sensitive option for HPLC analysis of hydrazines. cdc.govnih.gov This detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. Ion-exchange HPLC coupled with an electrochemical detector has been used for the analysis of hydrazine in urine and plasma samples, with detection limits as low as 8 ng per sample. nih.gov

Table 4: HPLC-Based Methods for Hydrazine Analysis

| Derivatization Reagent | Detector | Column Type | Limit of Detection (LOD) |

|---|---|---|---|

| Benzaldehyde | UV (313 nm) | RP C-18 | 0.02 µg/mL |

| None | Electrochemical (ED) | Ion-Exchange | 8 ng/sample |

This table provides examples of HPLC methods used for the determination of hydrazine compounds.

Electrochemical Characterization Methods

Electrochemical methods offer several advantages for hydrazine detection, including high sensitivity, rapid analysis, and low cost. rsc.org These techniques are based on the direct electrochemical oxidation of hydrazine at the surface of an electrode. rsc.org The primary method used is voltammetry, particularly cyclic voltammetry (CV), which measures the current that develops in an electrochemical cell under conditions where the voltage is varied. pnu.ac.irmdpi.com

The direct oxidation of hydrazine on bare electrodes often requires a high overpotential. electrochemsci.org To improve the sensitivity and lower the potential required for oxidation, chemically modified electrodes are widely used. These modifications can involve metallic nanoparticles, polymers, or redox mediators that catalyze the hydrazine oxidation reaction. pnu.ac.irmdpi.comelectrochemsci.org

For example, a nanoporous gold (NPG) electrode has been shown to be extremely sensitive to hydrazine oxidation. Using hydrodynamic chronoamperometry at +0.2V, a detection limit of 4.37 nM was achieved, which is significantly lower than many other reported methods. nih.gov Another approach used a glassy carbon electrode modified with 1,1′-Ferrocenedicarboxylic acid as a homogeneous mediator, which decreased the overpotential of hydrazine oxidation by about 250 mV and achieved a detection limit of 6.4 µM using differential pulse voltammetry. electrochemsci.org Electrodes modified with poly(dopamine) have also been developed, demonstrating a linear detection range from 100 µM to 10 mM and a detection limit of 1 µM. mdpi.com

Table 5: Electrochemical Sensors for Hydrazine Detection

| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|

| Nanoporous Gold (NPG) | Hydrodynamic Chronoamperometry | 5.00 nM - 2.05 mM | 4.37 nM |

| Poly(dopamine) on ITO | Cyclic Voltammetry | 100 µM - 10 mM | 1 µM |

| 1,1′-Ferrocenedicarboxylic Acid (Mediator) | Differential Pulse Voltammetry | 10 µM - 200 µM | 6.4 µM |

This table summarizes the performance of various chemically modified electrodes for the electrochemical determination of hydrazine.

Amperometric and Potentiometric Determinations

Electrochemical methods offer high sensitivity and are well-suited for the analysis of electroactive species like hydrazines. Amperometric and potentiometric techniques are prominent among these methods for their directness and reliability.

Amperometry involves the measurement of electric current resulting from an electrochemical reaction at a constant applied potential. For hydrazine analysis, this typically involves its oxidation at a working electrode. The measured current is directly proportional to the concentration of the analyte. Modified electrodes, such as those incorporating metal nanoparticles or conductive polymers, are often used to enhance sensitivity and reduce the overpotential required for hydrazine oxidation. nanochemres.orgresearchgate.net For instance, a glassy carbon electrode modified with a rutin/graphene-chitosan nanocomposite has been shown to effectively detect hydrazine with a low detection limit of 90 nM. nanochemres.org The operational stability and resistance to interference make amperometry a valuable tool for continuous monitoring. nanochemres.org

Potentiometry , particularly potentiometric titration, is a classical analytical method that can be applied to hydrazine determination. This technique involves titrating the sample with a suitable reagent and measuring the potential difference between an indicator electrode and a reference electrode. For hydrazines, an oxidative titration is common. Titrimetric methods using reagents like sulfatoceric acid with iodine monochloride as a pre-oxidant have been described for hydrazine and its simple alkyl derivatives. researchgate.net The endpoint of the titration is marked by a sharp change in potential, allowing for accurate quantification.

| Technique | Principle | Typical Electrode/Titrant | Key Advantages | Applicability to this compound |

|---|---|---|---|---|

| Amperometry | Measures current from hydrazine oxidation at a fixed potential. | Modified Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE). nanochemres.orgresearchgate.net | High sensitivity, real-time analysis, low detection limits. nanochemres.org | The alkyl group may influence the oxidation potential, but the hydrazine moiety remains the electroactive center, making the technique highly applicable. |

| Potentiometric Titration | Measures potential change during titration with an oxidizing agent. | Sulfatoceric acid, Iodine. researchgate.netresearchgate.net | High precision and accuracy, established methodology. | A reliable method for quantifying bulk amounts, assuming stoichiometric oxidation. |

Voltammetric Techniques for Quantitative Analysis

Voltammetry, which measures the current as a function of applied potential, provides both qualitative and quantitative information about the analyte. Techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and differential pulse voltammetry (DPV) are powerful tools for studying the redox behavior of hydrazines and for their trace-level quantification. pnu.ac.irpnu.ac.iranalchemres.org

The electro-oxidation of hydrazine at conventional electrodes often requires a high overpotential. pnu.ac.ir To overcome this, chemically modified electrodes are extensively used. These electrodes can incorporate materials like metal-organic frameworks (MOFs), phthalocyanines, or nanoparticles, which exhibit electrocatalytic activity towards hydrazine oxidation. analchemres.orgresearchgate.net This catalytic effect lowers the required oxidation potential and enhances the peak current, leading to improved sensitivity and selectivity. semanticscholar.org For example, a DMOF-1 metal-organic framework modified electrode demonstrated a linear response for hydrazine over a wide concentration range (0.09–400.0 µM) with a low detection limit of 0.02 µM. analchemres.org The relationship between the peak current and the square root of the scan rate in cyclic voltammetry can confirm that the process is diffusion-controlled, a key aspect for quantitative analysis. analchemres.orgsemanticscholar.org

| Voltammetric Technique | Working Electrode | Linear Range (for Hydrazine) | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | DMOF-1 Modified Screen Printed Electrode | 0.09 - 400.0 µM | 0.02 µM | analchemres.org |

| Cyclic Voltammetry (CV) | Cobalt Phthalocyanine-Modified Carbon Paste Electrode | 12.5 - 980 µM | 7.35 µM | researchgate.net |

| Amperometry | Rutin/Graphene-Chitosan Modified GCE | 0.3 - 1500 µM | 90 nM | nanochemres.org |

| Differential Pulse Voltammetry (DPV) | Palladium Nanoparticle Modified GCE | N/A | 1.5 µM | scispace.com |

Derivatization Strategies for Enhanced Analytical Performance

Direct chromatographic analysis of alkylhydrazines like this compound can be challenging due to their polarity, low volatility, and potential for strong interaction with the stationary phase, leading to poor peak shape. researchgate.netresearchgate.net Chemical derivatization is a widely employed strategy to overcome these limitations by converting the analyte into a more suitable form for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netlibretexts.org

The primary goal of derivatization is to modify the reactive amino group of the hydrazine. rsc.org Common strategies include:

Formation of Hydrazones: Aldehydes and ketones react readily with hydrazines to form stable hydrazones. researchgate.netresearchgate.net Reagents like p-dimethylaminobenzaldehyde (DMAB), salicylaldehyde, and benzaldehyde are frequently used. rasayanjournal.co.inciac.jl.cn The resulting hydrazone is typically less polar, more volatile, and often possesses a strong chromophore, making it ideal for GC-FID/NPD or HPLC-UV/Vis analysis. researchgate.netciac.jl.cn

Acylation: Acylating agents, such as pentafluorobenzoyl chloride (PFBC) or acid anhydrides, react with hydrazines to form stable, hydrophobic derivatives. researchgate.netlibretexts.org The introduction of fluorinated groups significantly enhances the sensitivity for electron capture detection (ECD) in GC analysis. researchgate.net

Formation of Pyrazolines: α,β-Unsaturated ketones can react with hydrazines to form stable pyrazoline derivatives, which are amenable to GC analysis. rsc.org

These derivatization reactions improve chromatographic properties and allow for the extraction and concentration of the analyte from complex matrices. researchgate.netresearchgate.net The choice of derivatizing agent depends on the specific hydrazine, the sample matrix, and the analytical instrument to be used. researchgate.net

| Derivatizing Agent | Derivative Formed | Target Analyte Class | Analytical Technique | Reference |

|---|---|---|---|---|

| p-Dimethylaminobenzaldehyde (DMAB) | Hydrazone | Hydrazines | HPLC-UV, Spectrophotometry | ciac.jl.cnnih.gov |

| Pentafluorobenzaldehyde | Hydrazone | Hydrazines in biological samples | GC-NPD, GC-MS | nih.gov |

| Salicylaldehyde | Hydrazone | Hydrazine in pharmaceuticals | RP-HPLC | rasayanjournal.co.in |

| Trinitrobenzenesulfonic Acid | Trinitrophenyl derivative | Hydrazines, Hydrazides | Spectrophotometry | nih.gov |

| 2-Hydrazino-1-methylpyridine (HMP) | Hydrazone | Androgens (ketones) | LC-MS/MS | nih.govnih.gov |

Validation and Interference Studies in Analytical Protocols

The development of any analytical method for this compound requires rigorous validation to ensure its reliability and fitness for purpose. Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH), which outline specific parameters to be evaluated. rasayanjournal.co.inscholarsresearchlibrary.com

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies on spiked samples. scholarsresearchlibrary.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst variability). scholarsresearchlibrary.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scholarsresearchlibrary.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rasayanjournal.co.in

Interference studies are a critical component of validation. For hydrazine analysis, potential interferences can arise from various sources. Oxidizing substances in the sample can degrade the analyte before analysis. nasa.gov In spectrophotometric methods, colored or turbid samples can interfere with absorbance measurements. nih.gov The presence of other compounds with primary amine groups or other hydrazines could potentially cross-react with derivatizing agents, necessitating chromatographic separation for specific quantification. nih.govdtic.mil For instance, while trinitrobenzenesulfonic acid is a useful derivatizing agent, its reaction is not exclusive to hydrazines and can include primary amines, although reaction conditions can be optimized for selectivity. nih.govdtic.mil The presence of nitrite has also been identified as an interferent in certain titrimetric methods, which can be mitigated by pretreatment with hydrazine sulfate. assbt.org

| Parameter | Result |

|---|---|

| Linearity Range | 0.2 µg/g to 27 µg/g |

| Correlation Coefficient (r²) | >0.999 |

| Accuracy (% Recovery) | 97.8% - 100.2% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.20 µg/g |

| Limit of Quantitation (LOQ) | 0.60 µg/g |

Computational and Theoretical Investigations of Hydrazine Systems

Quantum Chemical Calculation Frameworks

The foundation of modern computational studies on molecular systems lies in quantum chemical calculations. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory has become a cornerstone of computational chemistry for its efficiency and reliability in predicting the electronic structure and properties of molecules. imist.maimist.ma DFT calculations are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than many traditional ab initio methods, making it suitable for larger and more complex molecules. imist.ma

In the study of hydrazine (B178648) derivatives, DFT, often paired with hybrid functionals such as B3LYP and basis sets like 6-31G(d,p), has been successfully used to optimize molecular geometries and evaluate molecular properties. imist.maimist.ma For a molecule such as (2-Methylpentyl)hydrazine, DFT would be employed to determine its most stable three-dimensional structure, calculate its vibrational frequencies, and investigate its electronic properties. The choice of functional and basis set is critical and is often benchmarked against experimental data or higher-level calculations when available.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the most fundamental of these, providing a foundational approximation of the multi-electron wavefunction. doi.org While the HF method is a significant simplification, it serves as a starting point for more advanced and accurate post-Hartree-Fock methods.

For hydrazine and its derivatives, ab initio calculations, including HF, have been utilized to explore their potential energy surfaces. doi.org More sophisticated methods that build upon the HF framework, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, incorporate electron correlation to achieve higher accuracy, albeit at a greater computational expense. These higher-level calculations are crucial for obtaining precise energetic information, such as the barriers to rotation and inversion in hydrazine systems. doi.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational chemistry provides a suite of tools to analyze the distribution of electrons and predict sites of chemical reactivity.

Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.maimist.ma The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. imist.maimist.ma

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. imist.ma These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. For this compound, mapping the electrostatic potential onto the electron density surface would visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering further insight into its reactive behavior. imist.maimist.ma

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are paramount in determining the course of a chemical reaction. The energies of these orbitals and the gap between them are critical indicators of a molecule's kinetic stability and reactivity.

For hydrazine and its alkyl derivatives, the HOMO is typically characterized by the lone pair electrons of the nitrogen atoms, making these compounds effective nucleophiles. The LUMO, conversely, is an anti-bonding orbital that can accept electron density. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity.

In the absence of direct data for this compound, we can consider the computed values for related hydrazine derivatives. For instance, DFT calculations on various substituted hydrazines reveal that the introduction of alkyl groups can influence the HOMO and LUMO energy levels. While specific values for this compound are not available, representative data from other hydrazine derivatives calculated at the B3LYP/6-311+G(d,p) level of theory are presented below. wisc.edu A smaller HOMO-LUMO gap generally indicates a higher propensity for the molecule to engage in chemical reactions. researchgate.net

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Hydrazine | -6.03 | 1.89 | 7.92 |

| Monomethylhydrazine | -5.85 | 1.95 | 7.80 |

| 1,2-Dimethylhydrazine | -5.71 | 2.01 | 7.72 |

| Phenylhydrazine | -5.34 | -0.12 | 5.22 |

Note: The data in this table is representative of hydrazine and its derivatives and is intended to provide an approximation of the values that could be expected for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For hydrazine and its alkyl derivatives, the MEP maps consistently show regions of strong negative potential around the nitrogen atoms, corresponding to their lone pairs of electrons. researchgate.net This confirms the nucleophilic character of the hydrazine moiety. The hydrogen atoms, particularly those bonded to nitrogen, exhibit positive electrostatic potential, making them susceptible to abstraction by strong bases. The alkyl group, in the case of this compound, would be expected to show a region of relatively neutral or slightly positive potential.

A representative MEP map of a simple hydrazine derivative would illustrate the electron-rich nitrogen centers, which are the primary sites for interaction with electrophiles. The color coding on such a map typically ranges from red (most negative potential) to blue (most positive potential). imist.ma

Natural Bond Orbital (NBO) Investigations of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. A key aspect of NBO analysis is the examination of second-order perturbation energies (E(2)), which quantify the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

For a molecule like this compound, NBO analysis would reveal the donor-acceptor interactions that contribute to its conformational preferences and reactivity. The delocalization of the nitrogen lone pairs into the σ* orbitals of the C-N and N-H bonds are expected to be significant stabilizing interactions. While specific E(2) values for this compound are not available, representative stabilization energies for key interactions in a related N-acylhydrazone derivative are provided to illustrate the nature of these intramolecular forces. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(N) | σ(N-H) | 5.8 |

| n(N) | σ(C-N) | 4.2 |

| σ(C-H) | σ(N-N) | 1.5 |

| σ(N-H) | σ(C-N) | 2.1 |

Note: The data in this table is for a related N-acylhydrazone and serves as an illustrative example of the types and magnitudes of NBO interactions in hydrazine derivatives.

Global and Local Chemical Reactivity Indices

Global and local chemical reactivity indices, derived from the conceptual framework of DFT, provide quantitative measures of a molecule's reactivity. These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

Local Reactivity Indices , such as the Fukui function, provide information about the reactivity of specific atomic sites within a molecule, indicating the most likely locations for electrophilic, nucleophilic, or radical attack.

| Reactivity Index | Formula | Representative Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -1.95 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.90 |

| Global Softness (S) | 1 / η | 0.256 |

| Electrophilicity Index (ω) | μ² / (2η) | 0.488 |

Note: These values are calculated using the representative data for monomethylhydrazine from the FMO analysis table and provide an estimation of the global reactivity of an alkylhydrazine.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms of hydrazine-based compounds, which are often characterized by multiple elementary steps and the involvement of reactive intermediates. DFT and higher-level ab initio methods can be used to map out the potential energy surface (PES) of a reaction, identifying transition states, intermediates, and reaction products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, theoretical studies on the decomposition and oxidation of monomethylhydrazine (MMH) have been crucial in understanding its behavior as a rocket propellant. These studies have explored various reaction pathways, including N-N bond cleavage, N-H bond scission, and hydrogen abstraction reactions. Computational models have been instrumental in identifying the key intermediates and the rate-determining steps in these processes. The reaction mechanisms of this compound are expected to follow similar pathways, with the alkyl substituent potentially influencing the reaction rates and branching ratios due to steric and electronic effects.

Theoretical Predictions of Spectroscopic Properties (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide valuable insights into the photophysical properties of a compound.

For hydrazine derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, which are often of the n → σ* or n → π* type, depending on the substitution pattern. While experimental spectroscopic data for this compound is scarce, TD-DFT can provide a theoretical prediction of its UV-Vis spectrum.

For example, TD-DFT calculations on other hydrazine derivatives have shown good agreement with experimental spectra, allowing for the assignment of observed absorption bands to specific electronic transitions. imist.ma A theoretical study of a simple alkylhydrazine would likely predict absorption in the UV region, corresponding to excitations from the nitrogen lone pair orbitals to higher-energy anti-bonding orbitals.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 215 | 0.05 |

| HOMO-1 -> LUMO | 198 | 0.02 |

| HOMO -> LUMO+1 | 185 | 0.11 |

Note: This data is hypothetical and representative of what might be expected from a TD-DFT calculation on a simple alkylhydrazine, illustrating the type of information that can be obtained.

Non Pharmacological Industrial and Environmental Applications of Substituted Hydrazines

Polymer and Advanced Materials Science

The unique chemical properties of substituted hydrazines make them valuable intermediates and additives in the synthesis and modification of polymers and other advanced materials.

Function as Chemical Blowing Agents in Polymer Foams

Substituted hydrazines are utilized as chemical blowing agents in the production of polymer foams. atamanchemicals.com Chemical blowing agents are compounds that decompose upon heating to generate gas, which then forms a cellular structure within a polymer matrix. This process is integral to manufacturing materials with reduced density, enhanced thermal and acoustic insulation, and a high stiffness-to-weight ratio.

The efficacy of a chemical blowing agent is determined by its decomposition temperature, the volume of gas it generates, and the nature of its solid decomposition residues. Hydrazine (B178648) derivatives are known to decompose and release nitrogen gas, a key component in the foaming process. researchgate.net The choice of a specific substituted hydrazine allows for the tailoring of the foaming process to the specific polymer and desired foam characteristics.

Table 1: Common Hydrazine-Based Chemical Blowing Agents and Their Properties

| Blowing Agent | Decomposition Temperature (°C) | Gas Yield (mL/g) | Primary Gas Generated |

| Azodicarbonamide (ADC) | 200-210 | 220 | Nitrogen |

| Toluene Sulfonyl Hydrazide (TSH) | 144-150 | 115 | Nitrogen |

| 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) | 158-162 | 125 | Nitrogen |

Note: This table presents data for commonly used hydrazine-based blowing agents to illustrate the general properties of this class of compounds.

Role in Adhesive and Bonding Agent Formulations

Hydrazine derivatives, specifically hydrazides, serve as latent curing agents for epoxy resins and as crosslinking agents for acrylic emulsions in adhesive and coating formulations. otsukac.co.jp Latent curing agents are compounds that remain inert at room temperature but react at elevated temperatures to cure the resin. This property is highly desirable for one-component adhesive systems, as it provides a long shelf life and controlled curing upon application of heat. otsukac.co.jp

In epoxy resin systems, hydrazides can initiate polymerization, leading to a highly crosslinked and durable adhesive bond. The structure of the hydrazide can be modified to control the curing temperature and the final properties of the cured adhesive, such as its flexibility, strength, and chemical resistance. otsukac.co.jp

For acrylic emulsions containing ketone groups, hydrazide derivatives act as effective crosslinking agents. otsukac.co.jp This crosslinking improves the mechanical properties and durability of the resulting film, making it suitable for demanding applications.

Chemical Engineering and Process Applications

In the realm of chemical engineering, substituted hydrazines are employed for their reducing properties, particularly in water treatment and corrosion prevention.

Application as Corrosion Inhibitors

A significant application of substituted hydrazines is as corrosion inhibitors for various metals and alloys in acidic environments. These compounds can effectively protect steel, lead, and other metals from corrosive attack. otsukac.co.jp The mechanism of inhibition is generally attributed to the adsorption of the hydrazine derivative onto the metal surface.

The hydrazine molecule contains nitrogen atoms with lone pairs of electrons, which can coordinate with the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. The efficiency of a particular substituted hydrazine as a corrosion inhibitor depends on its chemical structure, including the nature of the substituent groups, which can influence its ability to adsorb to the surface. Research has shown that the presence of aromatic rings and other functional groups in the substituent can enhance the inhibition efficiency.

Table 3: Inhibition Efficiency of Various Hydrazine Derivatives on Mild Steel in 1M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| Phenylhydrazine | 5 x 10⁻³ | 85.2 |

| 2,4-Dinitrophenylhydrazine | 5 x 10⁻³ | 92.8 |

| Isonicotinic acid hydrazide | 5 x 10⁻³ | 94.1 |

Note: This table presents research findings on the corrosion inhibition efficiency of different substituted hydrazines to illustrate the general effectiveness of this class of compounds. The specific efficiency can vary with experimental conditions.

Agrochemical Formulations and Plant Science

Hydrazine derivatives have been developed for use in agriculture as pesticides and plant growth regulators. atamanchemicals.comresearchgate.net Their biological activity is harnessed to protect crops and manage plant development.

One of the most well-known hydrazine derivatives in this sector is maleic hydrazide, which functions as a plant growth regulator. It is used to inhibit the sprouting of onions and potatoes in storage and to control the growth of suckers on tobacco plants.

Furthermore, various substituted hydrazines have been synthesized and investigated for their insecticidal, fungicidal, and herbicidal properties. atamanchemicals.com The mode of action of these compounds varies depending on their specific chemical structure. The development of novel hydrazine-based agrochemicals is an ongoing area of research, with a focus on creating effective and environmentally benign products.

Components in Agricultural Pesticide Development

The development of synthetic pesticides is a cornerstone of modern agriculture, aimed at protecting crops from insects, fungi, and unwanted vegetation. Hydrazine derivatives have been explored for these purposes, with some patented compounds showing pesticidal activity. These molecules can be effective due to their chemical reactivity and ability to interfere with biological processes in target organisms. Hydrazides, for example, have demonstrated a range of biological activities, including insecticidal, herbicidal, and antifungal effects.

However, a thorough review of scientific literature and patent databases does not yield specific information on the use or development of (2-Methylpentyl)hydrazine as an active ingredient or intermediate in agricultural pesticides.

Use as Plant Growth Stimulants

Beyond pest control, certain chemical compounds can influence plant development, acting as growth stimulants or regulators. Some hydrazine derivatives have been studied for their effects on plant physiology, such as promoting flowering or inhibiting certain aspects of growth. For instance, maleic hydrazide is a well-known plant growth regulator used to control sucker growth in tobacco and sprouting in potatoes and onions.

Despite the established role of some hydrazine derivatives in plant growth regulation, there is no available research or data to indicate that this compound has been investigated or utilized as a plant growth stimulant.

Specialty Chemical Manufacturing

The unique chemical properties of substituted hydrazines make them valuable precursors and intermediates in the synthesis of more complex molecules, including dyes and other specialty chemicals.

Precursors in Dye Synthesis

Hydrazine and its derivatives are known to be used in the synthesis of various dyes. Hydrazones, which can be formed from hydrazines, are important in the synthesis of certain colorants. The reactivity of the hydrazine functional group allows for the construction of complex molecular architectures that can impart specific colors and properties to the final dye molecule. For example, hydrazine-appended BODIPY dyes have been synthesized and studied for their fluorescent properties.

While the general utility of hydrazines in dye synthesis is established, there is no specific documentation or research detailing the use of this compound as a precursor in the manufacture of dyes.

Propellants and Energy Systems (Chemical Aspects)

Hydrazine and its alkylated derivatives, such as monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH), are well-known for their application as high-energy propellants in rocket and spacecraft propulsion systems. Their utility stems from their high heat of formation and the hypergolic nature of their reaction with certain oxidizers, meaning they ignite on contact without the need for an external ignition source. The chemical properties of alkyl hydrazines, in general, have been studied in the context of their performance as fuels.

The energetic properties of a given hydrazine derivative are influenced by its molecular structure and composition. However, there is a lack of specific studies or data on the chemical properties of this compound in the context of its potential use as a propellant or in other energy systems. Its performance characteristics, such as specific impulse and ignition delay, have not been documented in the available literature.

Future Research Directions and Emerging Trends in 2 Methylpentyl Hydrazine Chemistry

Design and Development of Novel Synthetic Pathways

While classical methods for synthesizing alkylhydrazines, such as the alkylation of hydrazine (B178648) with alkyl halides or the reduction of hydrazones, remain fundamental, future research will likely focus on developing more efficient, selective, and sustainable pathways to (2-Methylpentyl)hydrazine.

Emerging trends point towards biocatalysis as a powerful tool for amine and hydrazine synthesis. The use of imine reductases (IREDs) for the reductive amination of carbonyls with hydrazines represents a significant leap forward. nih.govresearchgate.net This enzymatic approach could be applied to the synthesis of this compound starting from 2-methylpentanal (B94375) and hydrazine, offering high selectivity and mild reaction conditions. nih.govresearchgate.net Another promising avenue is the development of metal-catalyzed hydrohydrazination reactions, which can directly add a hydrazine moiety across a carbon-carbon double bond. acs.org Cobalt- and manganese-catalyzed systems, for instance, have shown efficacy in the hydrohydrazination of various olefins, a strategy that could be adapted for the synthesis of this compound from 2-methyl-1-pentene. acs.org

Further research into one-pot reductive alkylation methods using alternative reducing agents, such as α-picoline-borane, could also streamline the synthesis from carbonyl precursors, enhancing efficiency and reducing waste. organic-chemistry.org

Table 1: Potential Novel Synthetic Pathways for this compound

| Synthetic Method | Key Precursors | Potential Advantages | Reference |

|---|---|---|---|

| Enzymatic Reductive Hydrazination | 2-Methylpentanal, Hydrazine | High enantioselectivity (for chiral centers), mild conditions, sustainability. | nih.govresearchgate.net |

| Transition-Metal Catalyzed Hydrohydrazination | 2-Methyl-1-pentene, Hydrazine source (e.g., di-tert-butyl azodicarboxylate), Silane | Direct functionalization of olefins, broad substrate scope. | acs.org |

| One-Pot Reductive Alkylation | 2-Methylpentanal, Hydrazine, α-Picoline-borane | Improved efficiency, one-pot procedure. | organic-chemistry.org |

| Diborane Reduction of Hydrazones | Hydrazone of 2-methylpentanal | High yields, simple procedure. | aston.ac.uk |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The reactivity of this compound is largely inferred from the general behavior of alkylhydrazines. A systematic exploration of its chemical transformations is a critical area for future research. The nucleophilic character of the two nitrogen atoms suggests a rich reaction chemistry waiting to be uncovered. acs.org

Investigations could focus on its reactions with various electrophiles to understand the regioselectivity of alkylation, acylation, and arylation. The oxidation of this compound under different conditions is another area of interest. Treatment with reagents like iodine can lead to a mixture of products including the corresponding alkane (2-methylpentane), alkene (2-methylpentenes), and alkyl iodide (2-iodo-methylpentane), with the product distribution depending on the reaction conditions. rsc.org Understanding and controlling this reactivity could open up new synthetic applications.

Furthermore, its use as a building block for heterocyclic synthesis, particularly pyrazoles and pyrazolines, warrants investigation. beilstein-journals.org The reaction of this compound with 1,3-dicarbonyl compounds or activated enol ethers could provide access to a variety of substituted pyrazole (B372694) derivatives with potential applications in medicinal chemistry and materials science. beilstein-journals.org

Innovations in Advanced Analytical and Characterization Techniques

Comprehensive characterization is paramount to understanding the properties and reactivity of this compound. While standard techniques are applicable, future research will benefit from the application of more advanced and sensitive analytical methods.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) will continue to be essential for unambiguous structure elucidation. psvmkendra.com Advanced 2D NMR techniques could be employed to resolve complex spectra and confirm connectivity. Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), can provide accurate molecular weight determination and detailed fragmentation patterns for structural confirmation. psvmkendra.com

For trace analysis and separation from complex mixtures, the development of specialized chromatographic methods is crucial. Capillary gas chromatography (CGC), often coupled with mass spectrometry (GC-MS), after suitable derivatization, can offer high sensitivity and selectivity. researchgate.net High-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection is another powerful tool. cdc.gov Emerging techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) could offer rapid, direct analysis of samples with minimal preparation. techbriefs.com

Table 2: Advanced Analytical Techniques for this compound

| Technique | Information Obtained | Potential Innovations | Reference |

|---|---|---|---|

| Multinuclear NMR (¹H, ¹³C, ¹⁵N) | Structural elucidation, purity assessment. | Use of ¹⁵N NMR to probe electronic environment of nitrogen atoms. | psvmkendra.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental composition, fragmentation pathways. | Tandem MS (MS/MS) for detailed structural analysis. | aston.ac.ukpsvmkendra.com |

| Capillary Gas Chromatography (CGC-MS) | Separation, identification, and quantification. | Development of new derivatization agents for enhanced volatility and sensitivity. | researchgate.net |

| Ambient Ionization MS (DART, DESI) | Rapid screening and surface analysis. | Application for real-time reaction monitoring. | techbriefs.com |

Interdisciplinary Synergies in Materials Science and Sustainable Chemistry

The unique structural and electronic properties of hydrazines suggest potential applications beyond traditional organic synthesis. Future research should explore the integration of this compound into materials science and sustainable chemistry.

In materials science, this compound could serve as a novel monomer or cross-linking agent in the synthesis of polymers. The presence of two nucleophilic nitrogen atoms allows for the formation of polyamides, polyimides, or other nitrogen-containing polymers with potentially unique thermal and mechanical properties. Its role as a surface modification agent for materials, altering properties like hydrophilicity or reactivity, is another avenue for exploration.

In the realm of sustainable chemistry, this compound could be investigated as a "green" reducing agent. Hydrazine and its derivatives are known to act as hydrogen sources in catalytic hydrogenation reactions, producing nitrogen gas as the only byproduct, which is an environmentally benign alternative to metal hydrides. organic-chemistry.org Research into flavin-derived catalysts for olefin hydrogenation using hydrazine could be extended to alkylhydrazines, offering a sustainable reduction methodology. organic-chemistry.org

Advancements in Catalytic Applications and Systems

The coordination chemistry of hydrazine derivatives is well-established, and they often serve as ligands in transition metal catalysis. researchgate.net this compound presents an opportunity to develop novel catalytic systems. Its potential as a ligand for metals like ruthenium, palladium, or copper could lead to catalysts with new reactivity and selectivity. rsc.org For example, half-sandwich ruthenium complexes with hydrazone ligands have shown excellent activity in N-alkylation reactions. rsc.org

Beyond its role as a ligand, this compound can act as a reagent in catalytic cycles. It is a key component in the Wolff-Kishner reduction for the deoxygenation of aldehydes and ketones. organic-chemistry.org Future work could focus on developing milder, more efficient catalytic versions of this reaction where this compound serves as the hydrogen source. Furthermore, its potential use in catalytic hydrazine oxidation for energy applications, possibly enhanced by co-catalysts, represents a forward-looking research direction. rsc.org The development of asymmetric catalytic processes utilizing chiral catalysts in reactions involving this compound could also lead to valuable synthetic methods. nih.gov

Table 3: Potential Catalytic Applications of this compound

| Catalytic Role | Reaction Type | Potential Metal Center | Anticipated Outcome | Reference |

|---|---|---|---|---|

| Ligand | Cross-coupling, N-alkylation, Hydrogenation | Ru, Pd, Cu, Ni | Novel catalyst with unique selectivity and activity. | researchgate.netrsc.org |

| Reagent (H-source) | Wolff-Kishner Reduction, Transfer Hydrogenation | Ru, Ir | Efficient and selective reduction of carbonyls and olefins. | organic-chemistry.org |

| Substrate | Catalytic Oxidation | Co, Ag | Energy generation (fuel cells), synthesis of nitrogen-containing compounds. | rsc.org |

Q & A

Q. Table 1. Key Reaction Conditions for this compound Synthesis

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | Ethanol/Methanol | |

| Temperature | 60–80°C | |

| Reaction Time | 1–3 hours | |

| Hydrazine Ratio | 1:1 (ketone:hydrazine) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.